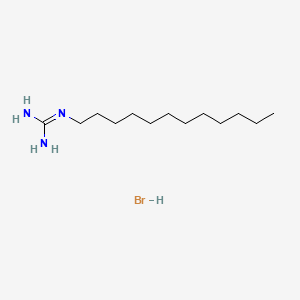
2-Dodecylguanidine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecylguanidine hydrobromide is a guanidine derivative with a long alkyl chain. It is commonly used as an antimicrobial agent due to its broad-spectrum bactericidal properties. The compound is known for its effectiveness against a variety of pathogens, making it valuable in both agricultural and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Dodecylguanidine hydrobromide is typically synthesized from dodecylamine, cyanamide, and hydrobromic acid. The process involves the nucleophilic addition of dodecylamine to cyanamide under acidic conditions, followed by neutralization with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
In industrial settings, the synthesis of 2-dodecylguanidine hydrobromide follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecylguanidine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecylguanidine oxide, while reduction can produce dodecylguanidine.
Applications De Recherche Scientifique
2-Dodecylguanidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying guanidine derivatives and their reactions.
Biology: The compound is studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical applications.
Industry: It is used in the formulation of disinfectants and preservatives due to its broad-spectrum antimicrobial activity
Mécanisme D'action
The antimicrobial action of 2-dodecylguanidine hydrobromide is primarily due to its ability to disrupt the cell membranes of microorganisms. The long alkyl chain allows the compound to integrate into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. The guanidine group interacts with the negatively charged components of the cell membrane, further destabilizing it .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecylguanidine acetate: Another guanidine derivative with similar antimicrobial properties.
Iminoctadine: A long-chain alkyl biguanide with broad-spectrum antimicrobial activity.
Chlorhexidine: An aryl guanidine used as a disinfectant and antiseptic.
Polyhexamethylene biguanide hydrochloride (PHMB): A polymerized guanidine with strong antimicrobial properties.
Uniqueness
2-Dodecylguanidine hydrobromide is unique due to its specific combination of a long alkyl chain and a guanidine group, which provides it with potent antimicrobial properties and the ability to disrupt cell membranes effectively. This makes it particularly valuable in applications where broad-spectrum antimicrobial activity is required.
Propriétés
Numéro CAS |
5338-73-8 |
|---|---|
Formule moléculaire |
C13H30BrN3 |
Poids moléculaire |
308.30 g/mol |
Nom IUPAC |
2-dodecylguanidine;hydrobromide |
InChI |
InChI=1S/C13H29N3.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H4,14,15,16);1H |
Clé InChI |
AYOXNTYGZBAMNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN=C(N)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)

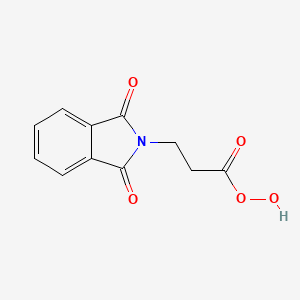
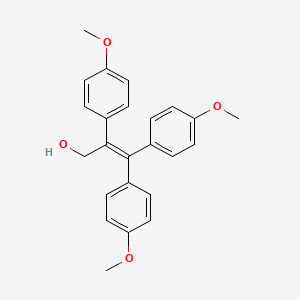
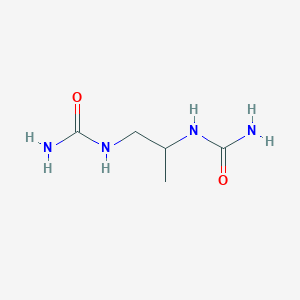
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
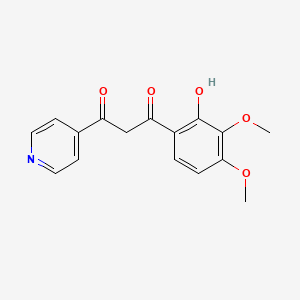
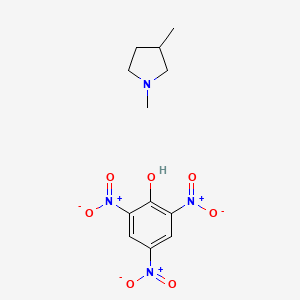
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)
